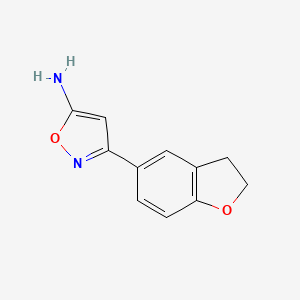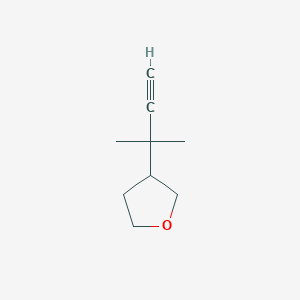
3-(2-Methylbut-3-yn-2-yl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylbut-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a derivative of oxolane, featuring a 2-methylbut-3-yn-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Methylbut-3-yn-2-yl)oxolane can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with oxirane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the alkyne group.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where 2-methylbut-3-yn-2-ol is reacted with oxirane in the presence of a suitable acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized oxolane derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted oxolane compounds.
科学研究应用
3-(2-Methylbut-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-Methylbut-3-yn-2-yl)oxolane.
Oxirane: Another key reactant in the synthesis process.
2-Methylbut-3-yn-2-yl carbamate: A related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an alkyne substituent
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
3-(2-methylbut-3-yn-2-yl)oxolane |
InChI |
InChI=1S/C9H14O/c1-4-9(2,3)8-5-6-10-7-8/h1,8H,5-7H2,2-3H3 |
InChI 键 |
VYTSSVNKQMJWQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C1CCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


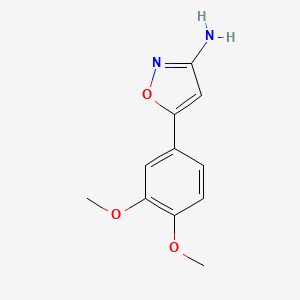
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
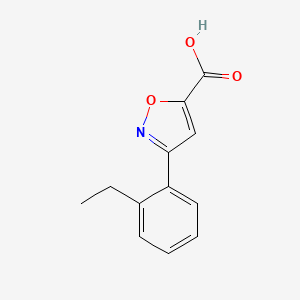
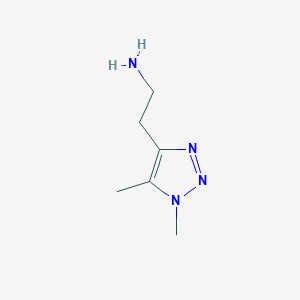
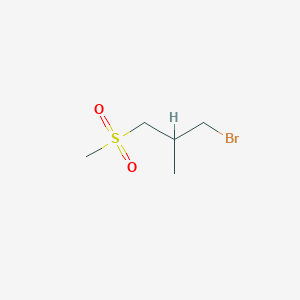
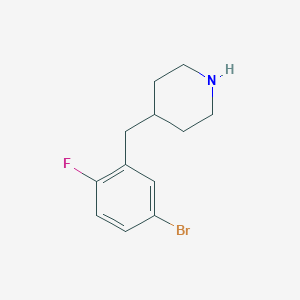
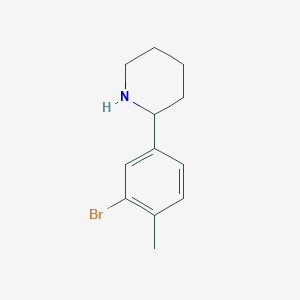
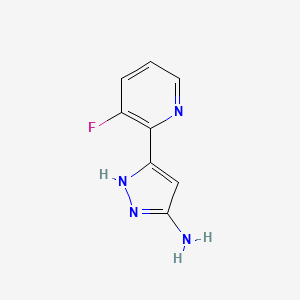
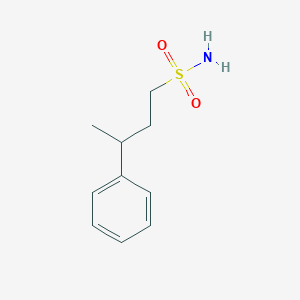
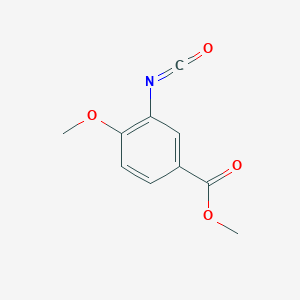
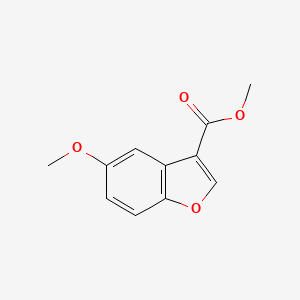
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
